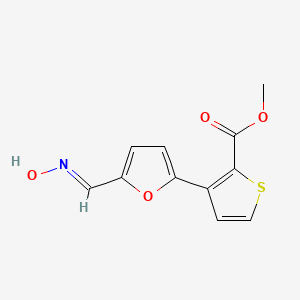

![molecular formula C9H10N4S B3128889 N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 338981-89-8](/img/structure/B3128889.png)

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Overview

Description

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .

Synthesis Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on the positions of the dimethylamino and methanimidamide substituents on the ring system.Chemical Reactions Analysis

The chemical reactions of thieno[2,3-d]pyrimidines would depend on the specific substituents present on the ring system. Generally, these compounds can undergo reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on its specific structure. Generally, thieno[2,3-d]pyrimidines are solid at room temperature .Scientific Research Applications

- Researchers have explored the antimycobacterial potential of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives related to MFCD01568592. Some compounds within this class have demonstrated significant activity against Mycobacterium tuberculosis H37Ra .

- Reference :

- Recent studies have investigated thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were synthesized and evaluated as PI3K inhibitors. These compounds showed promise against various PI3K isoforms and exhibited anticancer activity .

- Reference :

- While some thieno[2,3-d]pyrimidin-4-amine derivatives exhibit moderate inhibitory activity (IC50 values) against mycobacteria, they can serve as valuable tools for probing the mycobacterial oxidative phosphorylation pathway .

- Reference :

- Thieno[2,3-d]pyrimidin-4-ones and related compounds are versatile synthons. Researchers have used them to prepare various derivatives, including thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These compounds can serve as building blocks for further synthetic endeavors .

- Reference :

- An efficient method involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. These acids can be further converted into amides suitable for liquid-phase combinatorial chemistry .

- Reference :

Antitubercular Activity

Anticancer Properties

Oxidative Phosphorylation Pathway Probe

Synthetic Building Blocks

Novel Substituted Thienopyrimidine Synthesis

Mechanism of Action

Safety and Hazards

Future Directions

Thieno[2,3-d]pyrimidines are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on synthesizing new thieno[2,3-d]pyrimidines with different substituents, studying their biological activities, and optimizing their properties for drug development.

properties

IUPAC Name |

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13(2)6-12-8-7-3-4-14-9(7)11-5-10-8/h3-6H,1-2H3/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJEGZODZFZIB-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C2C=CSC2=NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N\C1=C2C=CSC2=NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B3128815.png)

![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3128828.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)

![N-[(dimethylamino)methylene]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128852.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)

![4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B3128861.png)

![4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B3128864.png)

![N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide](/img/structure/B3128870.png)

![6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B3128911.png)

![N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128914.png)